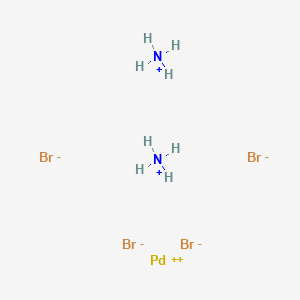![molecular formula C9H18NO10P B094141 2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid CAS No. 15454-37-2](/img/structure/B94141.png)
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is a derivative of muramic acid, which is a key component of the peptidoglycan layer in bacterial cell walls. This compound plays a crucial role in the recycling of peptidoglycan, a process essential for bacterial growth and survival. This compound is involved in various biochemical pathways, including the synthesis and remodeling of the bacterial cell wall.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of muramic acid-6-phosphate typically involves the phosphorylation of muramic acid. One common method is the use of phosphoenolpyruvate and uridine diphosphate N-acetylglucosamine as starting materials. The reaction is catalyzed by the enzyme MurA, followed by the action of MurB to form uridine diphosphate N-acetylmuramic acid. This intermediate is then phosphorylated to produce muramic acid-6-phosphate .
Industrial Production Methods
Industrial production of muramic acid-6-phosphate often involves microbial fermentation processes. Bacteria such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of muramic acid-6-phosphate. The fermentation broth is then processed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents to produce various oxidized derivatives.
Reduction: Reduction reactions can convert muramic acid-6-phosphate into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of muramic acid-6-phosphate, which can be used in further biochemical studies and applications .
Scientific Research Applications
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is essential for studying bacterial cell wall synthesis and remodeling.
Medicine: Research on muramic acid-6-phosphate contributes to the development of antibiotics targeting bacterial cell walls.
Industry: It is used in the production of bacterial cell wall components for various industrial applications.
Mechanism of Action
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid exerts its effects by participating in the peptidoglycan recycling pathway. It is converted to N-acetylglucosamine-6-phosphate by the enzyme MurQ etherase. This conversion is crucial for the synthesis of new peptidoglycan, which is essential for bacterial cell wall integrity and function. The molecular targets include enzymes involved in peptidoglycan biosynthesis and recycling .
Comparison with Similar Compounds
Similar Compounds
- N-acetylglucosamine-6-phosphate
- Uridine diphosphate N-acetylmuramic acid
- N-acetylmuramic acid
Uniqueness
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid is unique due to its specific role in the peptidoglycan recycling pathway. Unlike other similar compounds, it is directly involved in the conversion process that leads to the synthesis of new peptidoglycan. This makes it a critical target for antibiotics aiming to disrupt bacterial cell wall synthesis .
Properties
CAS No. |
15454-37-2 |
|---|---|
Molecular Formula |
C9H18NO10P |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-3-amino-2,5-dihydroxy-6-(phosphonooxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C9H18NO10P/c1-3(8(12)13)19-7-5(10)9(14)20-4(6(7)11)2-18-21(15,16)17/h3-7,9,11,14H,2,10H2,1H3,(H,12,13)(H2,15,16,17)/t3?,4-,5-,6-,7-,9+/m1/s1 |
InChI Key |
FJABMBOKQGQIII-KDBDHQKJSA-N |
SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Isomeric SMILES |
CC(C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)COP(=O)(O)O)O)N |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)COP(=O)(O)O)O)N |
Synonyms |
muramic acid-6-phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



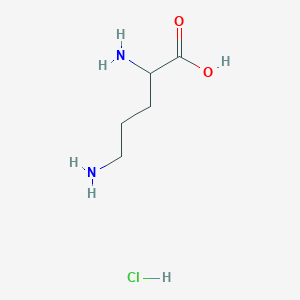

![1-[(Ammoniooxy)methyl]-3-(trifluoromethyl)benzene chloride](/img/structure/B94064.png)
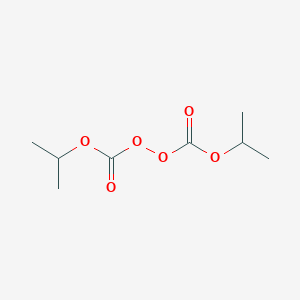
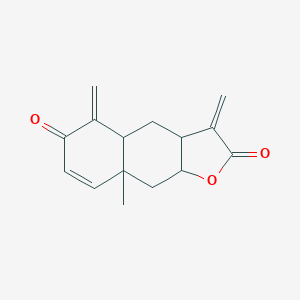
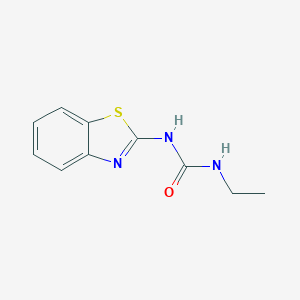
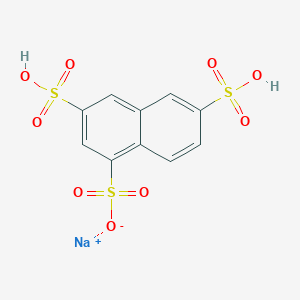
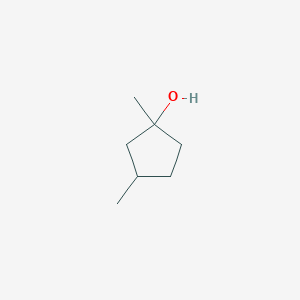
![Benzo[b]naphtho[1,2-d]thiophene, 6a,11b-dihydro-, 7,7-dioxide](/img/structure/B94076.png)
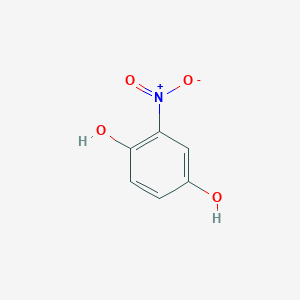
![Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-](/img/structure/B94082.png)

